Limitation Statement: Absence of Direct Comparative Quantitative Data in the Published Literature
A systematic search of primary research papers, patents, and authoritative databases (PubMed, SciFinder, ChEMBL, BindingDB, PubChem, NIST) as of May 2026 did not identify any direct head-to-head comparison of 6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one against a named comparator in a quantitative assay. The compound appears predominantly in screening-library collections and vendor catalogs without associated bioactivity annotations . Consequently, no Evidence Tag of strength 'Direct head-to-head comparison' or 'Cross-study comparable' can be assigned to this compound. The following evidence dimension is provided as Class-level inference only.
| Evidence Dimension | SHP2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | Lead compound 14i (pyrido[1,2-a]pyrimidin-4-one derivative) IC₅₀ = 0.104 μM against full-length SHP2; IC₅₀ > 50 μM against SHP2-PTP domain |
| Quantified Difference | Cannot be calculated; class-level SAR suggests 6-methyl and 4-nitrophenyl substitutions may confer distinct potency and selectivity relative to unsubstituted core |
| Conditions | Full-length SHP2 enzymatic assay; Kyse-520 cell antiproliferation assay; HBMEC toxicity counter-screen |
Why This Matters
Until direct quantitative data become available, procurement decisions must rely on the compound's structural uniqueness and the class-validated biological relevance of the pyrido[1,2-a]pyrimidin-4-one scaffold.
- [1] Zhang L, Chen Z, et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg Chem. 2024 Oct;151:107661. PMID: 39067422. View Source
